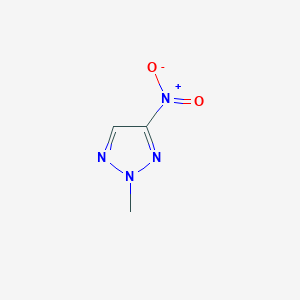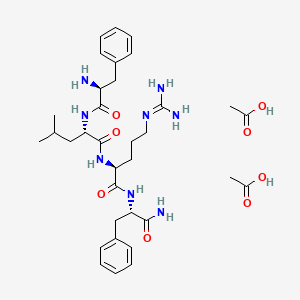
PTH (1-38) (HUMAN)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parathyroid hormone (1-38) (HUMAN) is a peptide hormone fragment derived from the full-length parathyroid hormone, which consists of 84 amino acids. This fragment retains the biological activity of the full-length hormone and is involved in the regulation of calcium and phosphate metabolism in the body. Parathyroid hormone (1-38) is secreted by the parathyroid glands and plays a crucial role in maintaining calcium homeostasis by acting on bones, kidneys, and intestines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-38) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of parathyroid hormone (1-38) may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding parathyroid hormone (1-38) is cloned into an expression vector.
Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli.
Expression: The host organism is cultured under conditions that induce the expression of the peptide.
Purification: The peptide is extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Parathyroid hormone (1-38) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered biological activity.
Applications De Recherche Scientifique
Parathyroid hormone (1-38) has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphate metabolism, bone remodeling, and cell signaling pathways.
Medicine: Explored as a therapeutic agent for treating conditions such as osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide quantification.
Mécanisme D'action
Parathyroid hormone (1-38) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways that result in:
Bone Resorption: Activation of osteoclasts to release calcium from bones.
Renal Reabsorption: Increased reabsorption of calcium in the kidneys.
Intestinal Absorption: Enhanced absorption of calcium in the intestines through the activation of vitamin D.
Comparaison Avec Des Composés Similaires
Parathyroid hormone (1-38) can be compared with other fragments and analogs of parathyroid hormone, such as:
Parathyroid hormone (1-34): A shorter fragment with similar biological activity, commonly used in the treatment of osteoporosis.
Parathyroid hormone (1-84): The full-length hormone with a broader range of physiological effects.
Parathyroid hormone-related peptide (PTHrP): A related peptide with distinct roles in calcium and phosphate metabolism.
Uniqueness
Parathyroid hormone (1-38) is unique in that it retains the biological activity of the full-length hormone while being more stable and easier to synthesize. Its specific sequence allows for targeted studies on the structure-activity relationship and the development of therapeutic analogs.
Propriétés
Numéro CAS |
104218-12-4 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)
